molecular formula C11H14INO B1398940 2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1247666-73-4

2-[(4-Iodophenoxy)methyl]pyrrolidine

Cat. No.: B1398940
CAS No.: 1247666-73-4
M. Wt: 303.14 g/mol
InChI Key: GQJSRLBAIYUZDK-UHFFFAOYSA-N
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Description

2-[(4-Iodophenoxy)methyl]pyrrolidine is a pyrrolidine derivative featuring a (4-iodophenoxy)methyl substituent at the 2-position of the pyrrolidine ring.

Properties

IUPAC Name

2-[(4-iodophenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSRLBAIYUZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(4-iodophenoxy)methyl]pyrrolidine typically follows a multi-step approach:

  • Step 1: Preparation of the pyrrolidine core or its precursor.
  • Step 2: Functionalization at the 2-position of pyrrolidine, often by introducing a suitable leaving group or reactive intermediate.
  • Step 3: Nucleophilic substitution or coupling reaction with 4-iodophenol or its derivatives to form the (4-iodophenoxy)methyl substituent.

Preparation of 2-Aminomethylpyrrolidine Intermediate

A key intermediate in the synthesis is 2-aminomethylpyrrolidine , which can be prepared efficiently from 2-pyrrolidone. This process involves:

  • N-Benzylation of 2-pyrrolidone: Reaction of 2-pyrrolidone with benzyl chloride in refluxing xylene under basic conditions to yield N-benzyl-2-pyrrolidone with an 82% yield.
  • Formation of N-benzyl-2-nitromethylene-pyrrolidine: Methylation using dimethyl sulfate followed by reaction with nitromethane in methanol, yielding the nitromethylene derivative in 71% yield.
  • Catalytic Reduction: Hydrogenation in acidic ethanol converts the nitromethylene intermediate to 2-aminomethylpyrrolidine with high purity and a 78% yield.

This sequence is advantageous due to moderate cost, fewer stages, and high purity of the final aminomethylpyrrolidine, which is essential for further functionalization steps.

Step Reagents/Conditions Yield (%) Notes
N-Benzylation Benzyl chloride, reflux in xylene 82 Purified by distillation
Methylation & Nitroalkylation Dimethyl sulfate, nitromethane, methanol 71 Crystallization to isolate intermediate
Catalytic reduction H2, acidified ethanol, catalyst 78 High purity product

Introduction of (4-Iodophenoxy)methyl Group

The key functionalization involves attaching the 4-iodophenoxy moiety to the 2-position of pyrrolidine:

  • Nucleophilic substitution: The 2-aminomethylpyrrolidine or its protected derivative can be reacted with 4-iodophenol derivatives bearing good leaving groups (e.g., halides or tosylates) under basic conditions.
  • Ether formation: The phenoxy group is introduced via Williamson ether synthesis, where the phenolate ion of 4-iodophenol attacks a suitable electrophilic center such as a halomethylpyrrolidine intermediate.

Though direct literature on this exact compound’s preparation is limited, analogous methods for aryl-oxyalkyl pyrrolidines are well-documented in heterocyclic and medicinal chemistry literature, involving:

  • Preparation of halomethylpyrrolidine intermediate (e.g., bromomethylpyrrolidine).
  • Reaction with 4-iodophenol under basic conditions (e.g., K2CO3 in DMF) to yield the desired ether.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
N-Benzylation + Nitroalkylation + Reduction 2-pyrrolidone, benzyl chloride, dimethyl sulfate, nitromethane, H2 catalyst High purity intermediate; scalable Multi-step process; requires careful handling of reagents
Williamson Ether Synthesis Halomethylpyrrolidine + 4-iodophenol, base (K2CO3), polar aprotic solvent (DMF) Straightforward ether formation Requires preparation of halomethyl intermediate
Pd-Catalyzed Coupling Pd catalyst, aryl iodides, carbon monoxide (for carbonylation) Efficient for complex derivatives Requires specialized catalysts and conditions
Thermal/Acidic Cyclization Heat, acid catalysts (ZnCl2, p-TsCl) Useful for ring construction May produce side products; purification challenges

Research Findings and Notes

  • The preparation of 2-aminomethylpyrrolidine from 2-pyrrolidone is a well-established route with high yields and purity, making it a reliable starting point for further derivatization.
  • The introduction of the 4-iodophenoxy group is typically achieved via nucleophilic substitution using phenolate ions, a method consistent with classical ether synthesis protocols.
  • Catalytic hydrogenation and Pd-catalyzed coupling reactions provide alternative pathways, especially when complex substitution patterns or stereochemical control are required.
  • Purity and yield optimization depend on reaction conditions, solvent choice, and the nature of leaving groups on intermediates.
  • No direct, fully detailed synthesis of this compound was found in the surveyed literature, indicating that adaptations of known pyrrolidine and aryl ether synthesis methods are employed.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenoxy)methyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[(4-Iodophenoxy)methyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This interaction can modulate the activity of these pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(4-Iodophenoxy)methyl]pyrrolidine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Pyrrolidine/Phenoxy Key Properties
This compound C₁₁H₁₄INO 327.15 (calc.) 2-(4-iodophenoxy)methyl High lipophilicity (iodine effect)
3-[(4-Iodophenoxy)methyl]pyrrolidine HCl C₁₁H₁₅ClINO 339.60 3-(4-iodophenoxy)methyl Hydrochloride salt; improved solubility
(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine C₁₈H₂₁NO 267.37 2-(4-benzylphenoxy)methyl Increased aromaticity (benzyl group)
4-Methyl-2-[4-(isobutoxy)phenyl]pyrrolidine C₁₅H₂₃NO 233.35 4-methyl; 4-isobutoxyphenyl Electron-donating isobutoxy group

Key Observations :

  • Iodine vs. Benzyl/Isobutoxy : The iodine atom in the target compound increases molecular weight and lipophilicity compared to benzyl or isobutoxy substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism: The 2- vs. 3-substitution on pyrrolidine (e.g., 2- vs.

Biological Activity

2-[(4-Iodophenoxy)methyl]pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique structural features, including an iodine atom and a phenoxy group, which contribute to its interaction with various biological targets.

The synthesis of this compound typically involves the reaction of 4-iodophenol with pyrrolidine in the presence of a suitable base. Commonly used bases include potassium carbonate or sodium hydroxide, and the reaction may require heating to enhance yield and purity . The molecular formula for this compound is C12H14I N, with a molecular weight of approximately 289.15 g/mol.

The biological activity of this compound primarily stems from its role as a selective antagonist of the dopamine D3 receptor. This receptor is implicated in various neurobiological processes, including reward and motivation pathways. By modulating D3 receptor activity, this compound may influence behaviors related to addiction and mood disorders .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Dopamine Receptor Modulation : As a D3 receptor antagonist, it may help in the treatment of disorders associated with dopaminergic dysregulation, such as schizophrenia and addiction .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which could be beneficial in protecting cells from oxidative stress .
  • Potential Anticancer Activity : Some studies indicate that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound's anticancer efficacy remain limited .

Case Study 1: D3 Receptor Antagonism

A study investigating the effects of various D3 receptor antagonists found that compounds similar to this compound effectively reduced dopamine-induced behaviors in animal models. This suggests potential therapeutic applications in managing conditions like schizophrenia .

Case Study 2: Cytotoxicity Assessment

In vitro assays have been conducted to evaluate the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. While specific data on this compound are sparse, related compounds have shown promise in inducing apoptosis in cancer cells, warranting further investigation into this compound's potential .

Table 1: Summary of Biological Activities

Activity TypeDescription
Dopamine D3 Receptor Antagonism Modulates dopaminergic pathways; potential treatment for addiction and mood disorders.
Antioxidant Activity May protect cells from oxidative damage; further research needed.
Cytotoxic Effects Potential anticancer properties; requires more extensive studies for validation.

Q & A

Q. How can researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Answer : Systematically evaluate:
  • Catalyst compatibility : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura couplings .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for stabilizing intermediates.
  • Additives : Use of silver salts (Ag₂O) to prevent iodide poisoning in palladium-catalyzed reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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